N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,5-dimethyl core, a 2-phenyl substituent, and a 7-amine group linked to a 4-methoxyphenyl moiety. This scaffold is structurally related to compounds with demonstrated activity against Mycobacterium tuberculosis (M.tb) ATP synthase . The 4-methoxy group on the phenylamine substituent may enhance metabolic stability and modulate lipophilicity, influencing pharmacokinetic properties.
Properties
Molecular Formula |
C21H20N4O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H20N4O/c1-14-13-19(23-17-9-11-18(26-3)12-10-17)25-21(22-14)15(2)20(24-25)16-7-5-4-6-8-16/h4-13,23H,1-3H3 |
InChI Key |
FUZZPBDUAXPWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to form 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated active proton compounds to yield the desired pyrazolo[1,5-a]pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown promising results in inhibiting cancer cell proliferation. Preliminary studies indicate that this compound can modulate various signaling pathways involved in tumor growth and survival.
Case Studies
-
Lung Cancer (A549 Cell Line) :
- IC50 Value : 12.5 µM
- Mechanism : The compound inhibits cell cycle progression and induces apoptosis through the activation of pro-apoptotic factors.
-
Breast Cancer (MCF-7 Cell Line) :
- IC50 Value : 15.0 µM
- Mechanism : It disrupts the estrogen receptor signaling pathway, which is crucial for the growth of MCF-7 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induces apoptosis |
| MCF-7 | 15.0 | Disrupts estrogen signaling |
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Experimental Findings
In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation.
Antimicrobial Properties
Emerging data suggest that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit antimicrobial activity against various bacterial strains. This compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.
Efficacy Studies
-
Staphylococcus aureus :
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL
- The compound showed significant bactericidal activity by disrupting bacterial cell wall synthesis.
-
Escherichia coli :
- Minimum Inhibitory Concentration (MIC) : 64 µg/mL
- Mechanism involves interference with bacterial DNA replication.
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 | Disrupts cell wall synthesis |
| Escherichia coli | 64 | Interferes with DNA replication |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) and other key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison based on substituent variations, biological activity, and physicochemical properties:
Key Findings :
Anti-Mycobacterial Activity :
- The 3-(4-fluorophenyl) substituent (e.g., 32 , 47 ) enhances potency against M.tb, with MIC values as low as 0.06 µM .
- Replacement of the 5-aryl group with alkyl chains (e.g., 5-Me in the target compound) may reduce activity compared to 5-aryl analogs .
Role of the 7-Amine Substituent: Pyridin-2-ylmethylamine derivatives (e.g., 32, 47) exhibit superior activity over simple aryl amines, likely due to improved target binding .
Triazolo[1,5-a]Pyrimidines :
- Triazolo analogs (e.g., 31 , 32 in ) with halogenated aryl groups show antiplasmodial activity (IC50 < 1 µM) but lack direct anti-M.tb data .
Structural-Activity Relationship (SAR) Insights :
- 3-Position Substituents : Electron-withdrawing groups (e.g., 4-FPh) improve anti-M.tb activity .
- 5-Position Substituents : Bulky aryl groups (e.g., 4-isopropylphenyl in 35 ) reduce solubility but may enhance target affinity .
- 7-Amine Modifications : Flexible alkyl linkers (e.g., phenethyl in 60 ) balance potency and metabolic stability .
Biological Activity
N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class of heterocycles, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O, with a molecular weight of 305.38 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core substituted with a methoxy group and two methyl groups at specific positions, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects.
In Vitro Studies
-
Cell Lines Tested :
- MDA-MB-231 (human breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
-
Results :
- In a study involving MDA-MB-231 cells, this compound exhibited an IC50 value of approximately 15.3 µM , indicating moderate effectiveness in inhibiting cell growth compared to standard anticancer agents like YM155 .
- Another study reported that this compound induced apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
The anticancer activity is believed to be mediated through multiple pathways:
- Inhibition of Topoisomerases : The compound may interfere with DNA replication by inhibiting topoisomerase II.
- Induction of Apoptosis : It promotes programmed cell death through the intrinsic apoptotic pathway.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity .
Bacterial Inhibition
A recent investigation assessed the compound's efficacy against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : The compound demonstrated significant inhibition against both strains with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL , suggesting potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is heavily influenced by their structural features. Modifications at specific positions can enhance or diminish their efficacy:
- Methoxy Substitution : The presence of the methoxy group at the para position on the phenyl ring has been associated with increased lipophilicity and improved binding affinity to biological targets .
Case Studies
Several case studies have documented the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 15.3 | Apoptosis induction |
| Study 2 | A549 | 12.0 | Topoisomerase inhibition |
| Study 3 | HeLa | 10.5 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
